Benzylamine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

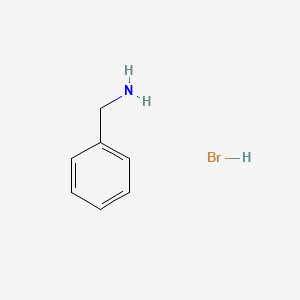

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenylmethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFMCHRSDOLMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514635 | |

| Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37488-40-7 | |

| Record name | NSC120715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzylamine hydrobromide chemical properties

An In-depth Technical Guide to the Chemical Properties of Benzylamine Hydrobromide

Abstract

This compound (C₇H₁₀BrN), the salt of the versatile primary amine benzylamine, serves as a crucial intermediate and reagent in synthetic organic chemistry and pharmaceutical development. Its solid, crystalline nature offers significant advantages in handling, stability, and purification over its volatile and air-sensitive liquid free base counterpart. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailing its synthesis, spectroscopic characterization, reactivity, and applications. The causality behind experimental choices and protocols is elucidated to provide actionable, field-proven insights for laboratory and process development applications.

Introduction: The Rationale for this compound

Benzylamine is a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex organic molecules.[1] However, as a low-melting, air-sensitive liquid, its storage and quantitative handling can be challenging.[2] The conversion to its hydrobromide salt, forming benzylammonium bromide, transforms it into a stable, crystalline solid that is easier to weigh, store, and purify.[3] This guide focuses on this salt form, providing the technical data necessary for its effective utilization in a research and development setting.

Physicochemical Properties: A Comparative Analysis

The conversion of benzylamine to its hydrobromide salt significantly alters its physical properties. The ionic character of the salt increases intermolecular forces, leading to a transition from a liquid to a high-melting solid.

| Property | Benzylamine (Free Base) | This compound | Rationale for Change |

| IUPAC Name | Phenylmethanamine | Phenylmethanamine; hydrobromide | Formation of an acid-base salt. |

| CAS Number | 100-46-9[4] | 37488-40-7[3] | Different chemical entity. |

| Molecular Formula | C₇H₉N[1] | C₇H₁₀BrN[3] | Addition of Hydrogen Bromide. |

| Molecular Weight | 107.15 g/mol [1] | 188.07 g/mol [3] | Additive mass of HBr. |

| Appearance | Colorless to light yellow liquid[1] | White to off-white powder or crystals[3] | Formation of a crystalline ionic lattice. |

| Melting Point | 10 °C[4] | Not widely reported; expected to be a high-melting solid. | Strong ionic forces in the crystal lattice. |

| Boiling Point | 184-185 °C[2] | Decomposes upon strong heating | Salts do not boil; they decompose. |

| Solubility | Miscible in water, ethanol, ether, acetone[4] | Soluble in polar solvents (e.g., water, methanol, ethanol); insoluble in non-polar solvents (e.g., hexanes, diethyl ether). | "Like dissolves like"; ionic salts dissolve in polar solvents. |

| pKa (of conjugate acid) | 9.34[4] | 9.34[4] | The pKa is an intrinsic property of the benzylammonium cation. |

Synthesis and Purification

The preparation of this compound is a straightforward acid-base neutralization reaction. The primary experimental consideration is the control of stoichiometry and the selection of an appropriate solvent system to facilitate precipitation and purification of the final product.

Principle of Synthesis

The lone pair of electrons on the nitrogen atom of benzylamine acts as a Brønsted-Lowry base, accepting a proton from hydrobromic acid. The use of a non-polar solvent like dichloromethane or diethyl ether is strategic; the starting benzylamine is soluble, but the resulting ionic salt is not, causing it to precipitate from the solution as it forms. This insolubility drives the reaction to completion and provides a simple method for initial product isolation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzylamine (C₆H₅CH₂NH₂, ≥99%)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Diethyl ether (anhydrous)

-

Ethanol (absolute)

Procedure:

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.7 g (0.10 mol) of benzylamine in 100 mL of anhydrous diethyl ether. Place the flask in an ice bath and stir for 10 minutes.

-

Acid Addition: While stirring vigorously in the ice bath, add 11.3 mL (0.10 mol) of 48% hydrobromic acid dropwise via a dropping funnel. A white precipitate will form immediately. The slow, dropwise addition is crucial to control the exothermic reaction.

-

Isolation: After the addition is complete, continue stirring the slurry in the ice bath for an additional 30 minutes. Filter the white solid under vacuum using a Büchner funnel.

-

Washing: Wash the filter cake with two 50 mL portions of cold diethyl ether to remove any unreacted starting material.

-

Recrystallization (Purification): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under high vacuum to a constant weight.

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The protonation of the amine group induces characteristic shifts in both NMR and IR spectra compared to the free base.

| Technique | Benzylamine (Free Base) | This compound (Expected) | Rationale for Spectral Changes |

| ¹H NMR | CDCl₃: δ 7.3 (m, 5H, Ar-H), 3.8 (s, 2H, CH₂), 1.5 (s, 2H, NH₂)[5] | DMSO-d₆: δ ~8.6 (br s, 3H, NH₃⁺), 7.5-7.3 (m, 5H, Ar-H), ~4.0 (s, 2H, CH₂) | The NH₂ protons become acidic NH₃⁺ protons, shifting significantly downfield and broadening. The adjacent CH₂ protons also shift slightly downfield due to the electron-withdrawing effect of the ammonium group. |

| ¹³C NMR | CDCl₃: δ 143.1, 128.4, 126.9, 126.8, 46.3 | DMSO-d₆: δ ~134.3, ~129.2, ~128.7, ~128.5, ~42.3 | The carbons, particularly the benzylic CH₂, shift due to the inductive effect of the protonated amine. |

| FT-IR (cm⁻¹) | Two sharp N-H stretches (~3370 & ~3300)[6] | Broad, strong N-H stretch (~3000-2800), N-H bend (~1600-1500) | The two N-H stretches of the -NH₂ group are replaced by the broad, overlapping stretching vibrations of the -NH₃⁺ group, which are broadened by hydrogen bonding in the solid state. |

Note: NMR data for the hydrobromide is predicted based on published data for the highly analogous benzylamine hydrochloride in DMSO-d₆.

Chemical Reactivity and Handling

Stability and Handling

The primary advantage of this compound is its superior stability. As a non-volatile solid, it is not susceptible to oxidation by air, unlike the free base which can degrade over time.[2] This makes it an ideal choice for long-term storage and for reactions requiring precise quantification of the amine.

Reactivity: The Gateway to the Free Base

For most synthetic applications where benzylamine acts as a nucleophile (e.g., N-alkylation, acylation, reductive amination), the free base is required. The hydrobromide salt is effectively a "protected" form of benzylamine. Liberation of the free amine is a simple deprotonation step.

Protocol: Liberation of Free Benzylamine

-

Dissolve this compound in a minimal amount of water.

-

Add the solution to a separatory funnel with an immiscible organic solvent (e.g., dichloromethane or diethyl ether).

-

Slowly add an aqueous solution of a strong base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 12).

-

Shake the funnel to extract the liberated benzylamine free base into the organic layer.

-

Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and remove the solvent under reduced pressure to yield the liquid benzylamine free base, which can be used immediately or purified by distillation.

Logical Relationship Diagram

Caption: The equilibrium between this compound and its free base for synthetic use.

Applications in Research and Drug Development

This compound serves as a reliable precursor in multi-step syntheses. Its utility is demonstrated in the production of several pharmaceuticals where a benzylamine moiety is incorporated.

-

Pharmaceutical Intermediates: Benzylamine is a key starting material for drugs such as the anticonvulsant lacosamide and the antibiotic moxifloxacin .[1] Using the hydrobromide salt in the initial stages of process development ensures accurate material charging and improved stability.

-

Protecting Group Chemistry: The benzyl group is a common nitrogen-protecting group in organic synthesis. It can be readily attached and later removed under mild hydrogenolysis conditions. This compound provides a stable source for introducing this group.

-

Perovskite Research: Benzylammonium halides, including the bromide, are used in the formation of 2D and quasi-2D perovskite materials for optoelectronic applications, where the organic cation plays a critical role in tuning the material's properties.[3]

Safety and Toxicology

Benzylamine and its salts are corrosive and can cause severe skin and eye irritation or burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

This compound is more than just a salt; it is a strategic tool for chemists and pharmaceutical developers. By converting the reactive liquid benzylamine into a stable, crystalline solid, it enhances the reliability, safety, and precision of synthetic protocols. Understanding its distinct physicochemical properties, the methods for its preparation, and the simple protocol for liberating the active free base allows researchers to fully leverage the synthetic potential of this important chemical building block.

References

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, February 12). Benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyltriethylammonium bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black).... Retrieved from [Link]

-

ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. Retrieved from [Link]

Sources

Technical Whitepaper: Benzylamine Hydrobromide (BABr)

The following technical guide is structured as an advanced whitepaper for research and development applications.

Physicochemical Profiling, Synthesis Protocols, and Optoelectronic Applications

Executive Summary

Benzylamine Hydrobromide (

This guide provides a rigorous analysis of BABr’s physical properties, a self-validating synthesis workflow for high-purity applications, and a mechanistic breakdown of its role in stabilizing optoelectronic devices.

Technical Note on CAS Identity: The industry-standard CAS for this compound is 37488-40-7 . Note: Users frequently confuse this with Benzylamine Hydrochloride (CAS 3287-99-8) or generic Benzylamine (CAS 100-46-9). Ensure strict verification of the anion species before use in sensitive electronic applications, as chloride impurities can alter bandgap tuning.

Physicochemical Profile

The following data aggregates experimental values relevant to both organic synthesis and solution-processing of semiconductors.

Table 1: Core Physical Properties

| Property | Specification | Technical Commentary |

| Formula | - | |

| Molecular Weight | 188.07 g/mol | Stoichiometric calculation base. |

| Appearance | White Crystalline Powder | Yellowing indicates oxidation or free amine presence. |

| Melting Point | 201 – 204 °C | Sharp transition (<2°C range) indicates >99.5% purity. |

| Hygroscopicity | Moderate | Requires storage in desiccator or |

| Acidity (pKa) | ~9.3 (Conjugate acid) | Acts as a weak acid source in precursor solutions. |

Table 2: Solubility & Solvent Compatibility

Critical for solution-processing in spin-coating applications.

| Solvent | Solubility | Application Context |

| DMF / DMSO | High (>1 M) | Primary solvents for perovskite precursor inks. |

| Water | High | Useful for aqueous synthesis; detrimental for device fabrication. |

| Ethanol / IPA | Moderate | Used for recrystallization (often mixed with ether). |

| Diethyl Ether | Insoluble | Crucial: Used as an anti-solvent to wash away impurities. |

| Toluene / Chlorobenzene | Insoluble | Used as anti-solvents during spin-coating deposition. |

Structural Characterization

Understanding the lattice arrangement of BABr is essential when using it to template 2D perovskites (Ruddlesden-Popper phases).

-

Crystal System: BABr typically crystallizes in a layered structure where the organic benzylammonium cations form bilayers separated by bromide anions.

-

Spectroscopic Validation (H-NMR in DMSO-d6):

- 7.3–7.5 ppm (Multiplet, 5H, Aromatic Ring)

-

4.0–4.1 ppm (Singlet, 2H, Benzylic

-

8.0+ ppm (Broad singlet, 3H,

Experimental Protocol: High-Purity Synthesis

Objective: Synthesize electronic-grade (>99.9%) this compound for perovskite passivation. Scale: 10g Batch

The "Self-Validating" Workflow

This protocol incorporates checkpoints to ensure the removal of excess HBr and oxidation byproducts, which are fatal to solar cell efficiency.

Figure 1: Step-by-step synthesis workflow emphasizing thermal control and purification.

Detailed Methodology

-

Preparation: Chill 100 mL of Ethanol in a round-bottom flask to 0°C using an ice bath. Add 5.35g (50 mmol) of Benzylamine (purified).

-

Acidification: Dropwise, add 8.5 mL (approx. 75 mmol) of Hydrobromic acid (48% aq) while stirring.

-

Causality: The reaction is exothermic. Rapid addition causes heat spikes that can oxidize the amine (turning it yellow).

-

-

Evaporation: Rotovap the solution at 60°C under reduced pressure until a white solid precipitate forms.

-

The "Ether Wash" (Critical Step): Suspend the crude solid in cold Diethyl Ether (50 mL) and sonicate for 5 minutes. Filter the solid.

-

Why? Ether dissolves unreacted benzylamine and non-polar organic impurities but not the BABr salt. This guarantees stoichiometry.

-

-

Recrystallization: Dissolve the solid in minimal boiling Ethanol. Add Diethyl Ether dropwise until the solution turns slightly turbid. Cool to -20°C overnight.

-

Validation Checkpoint:

-

Visual: Crystals must be snow-white plates.

-

Melting Point: If MP < 200°C, repeat recrystallization.

-

Application Engineering: Perovskite Solar Cells

In the context of photovoltaics (PV), BABr is not just a salt; it is a surface modifier .

Mechanism of Action

When applied to a perovskite film (e.g.,

-

Defect Passivation: The bromide (

) fills halide vacancies, while the ammonium group ( -

Moisture Barrier: The hydrophobic benzyl ring (

) orients away from the surface, repelling water molecules.

Figure 2: Mechanism of BABr-induced passivation in perovskite optoelectronics.

2D/3D Heterostructures

BABr is often used to create a "2D cap" on top of a 3D perovskite bulk. The large benzylammonium cation is too big to fit into the 3D lattice, so it slices the lattice into 2D sheets (Ruddlesden-Popper phase), effectively sealing the grain boundaries.

Handling & Stability

-

Storage: Store in a dark, dry place. Hygroscopic nature requires tight sealing.

-

Incompatibility: Strong oxidizing agents. Reacts with strong bases to liberate free Benzylamine (fishy odor).

-

Safety: Irritant to eyes and skin. HBr released upon thermal decomposition (>250°C).

References

-

Sigma-Aldrich. Benzylammonium bromide Product Specification & CAS Data. Retrieved from

-

PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from

-

Zhou, S., et al. (2023). Effects of Applying Benzylamine as a Monoamine Additive in Wide-bandgap Perovskites. HOPV23 Conference Proceedings. Retrieved from

-

IUCr Journals. Crystal structure analysis of benzylammonium salts. International Union of Crystallography. Retrieved from

An In-depth Technical Guide to the Molecular Structure of Benzylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamine hydrobromide, the salt of the versatile primary amine benzylamine, serves as a crucial precursor and intermediate in numerous synthetic pathways, particularly within pharmaceutical and materials science. An exact understanding of its three-dimensional structure is paramount for predicting its reactivity, understanding its physical properties, and designing novel molecular entities. This guide provides a comprehensive analysis of the molecular structure of this compound, synthesizing data from spectroscopic methods to elucidate its key structural features. While a definitive single-crystal X-ray diffraction study is not publicly available, this document leverages detailed analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, alongside established chemical principles, to present a robust model of its structure and reactivity. This guide also includes a detailed, field-tested protocol for its synthesis and purification, ensuring researchers can confidently prepare and characterize this important compound.

Introduction: The Benzylammonium Moiety in a Halide Matrix

Benzylamine (C₆H₅CH₂NH₂) is a primary arylamine that consists of a benzyl group attached to an amino functional group.[1] Its basicity, stemming from the lone pair of electrons on the nitrogen atom, allows it to readily react with acids to form ammonium salts. The reaction with hydrobromic acid (HBr) yields this compound (C₆H₅CH₂NH₃⁺Br⁻), an ionic compound composed of the benzylammonium cation and a bromide anion.[2] This salt form offers several advantages over the free base, including improved stability, higher melting point, and often, better crystallinity, making it easier to handle, purify, and store.

The benzylammonium cation is a key structural motif in various pharmaceuticals. For instance, benzylamine derivatives are precursors in the synthesis of certain antihypertensive drugs and antidepressants. The hydrochloride salt of benzylamine was even used to treat motion sickness during early space missions.[1] Given its prevalence, a deep understanding of the stereoelectronic properties of the fundamental this compound salt is essential for professionals in drug design and organic synthesis.

Synthesis and Purification of this compound

The preparation of this compound is a straightforward acid-base reaction. However, to ensure high purity, which is critical for subsequent applications, a carefully controlled procedure is necessary. The following protocol is adapted from established methods for the synthesis of analogous amine salts and is designed to yield high-purity, crystalline material.[3]

Synthesis Workflow

The synthesis involves the reaction of benzyl bromide with hexamethylenetetramine to form a quaternary ammonium salt, which is then hydrolyzed with hydrobromic acid. This method avoids the direct use of benzylamine, which can be prone to oxidation.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

Benzyl bromide (C₇H₇Br)

-

Hexamethylenetetramine (C₆H₁₂N₄)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Methanol (CH₃OH)

-

Ethanol (C₂H₅OH)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

Procedure:

-

Formation of the Quaternary Ammonium Salt:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hexamethylenetetramine (1.0 eq) in a suitable solvent such as dichloromethane.

-

To this solution, add benzyl bromide (1.0 eq) dropwise at room temperature.[3]

-

After the addition is complete, stir the reaction mixture at 40°C for 4 hours.[4]

-

The formation of a white precipitate (the quaternary ammonium salt) will be observed.

-

Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with dichloromethane and dry under vacuum.[4]

-

-

Acid Hydrolysis to this compound:

-

Suspend the dried quaternary ammonium salt in a mixture of methanol and water.[3]

-

Add hydrobromic acid (48% aqueous solution, ~1.5 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 2-3 hours. The solid will gradually dissolve as the hydrolysis proceeds.

-

After the reaction is complete, cool the solution in an ice bath to induce crystallization of the crude this compound.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold water or a dilute HBr solution to remove ammonium bromide by-products.[3]

-

-

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.[5]

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes before hot filtration.

-

Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified, white, needle-like crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum for 24 hours.

-

Elucidation of the Molecular Structure

In the absence of a definitive crystal structure from X-ray diffraction, a combination of spectroscopic techniques provides a detailed picture of the molecular geometry, bonding, and electronic environment of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of benzylamine and its hydrobromide salt is presented below.

| Property | Benzylamine (Free Base) | This compound (Salt) | Reference(s) |

| Molecular Formula | C₇H₉N | C₇H₁₀BrN | [2][6] |

| Molecular Weight | 107.15 g/mol | 188.07 g/mol | [2][6] |

| Appearance | Colorless to light yellow liquid | White to off-white crystalline solid | [6][7] |

| Melting Point | 10 °C | 204 °C | [1][4] |

| Boiling Point | 185 °C | Decomposes | [4] |

| Solubility in Water | Miscible | Soluble | [1][4] |

| Solubility in Organic | Miscible with ethanol, ether; soluble in acetone, benzene | Soluble in alcohols | [4][7] |

| pKa of Conjugate Acid | 9.34 (for C₆H₅CH₂NH₃⁺) | Not directly applicable (already in salt form) | [8] |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene, and ammonium protons.

-

Aromatic Protons (H-Ar): The five protons on the phenyl ring will typically appear as a multiplet in the range of δ 7.3-7.6 ppm. Their exact chemical shifts and splitting patterns depend on the solvent and concentration.

-

Methylene Protons (-CH₂-): The two benzylic protons are diastereotopic and will appear as a singlet at approximately δ 4.0-4.2 ppm.

-

Ammonium Protons (-NH₃⁺): The three protons on the nitrogen atom will be deshielded due to the positive charge and will appear as a broad singlet around δ 8.5-9.0 ppm. The broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange with any trace amounts of water.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework.

-

Aromatic Carbons: The carbons of the phenyl ring are expected to resonate in the δ 128-135 ppm region. The ipso-carbon (the one attached to the methylene group) will have a distinct chemical shift from the ortho, meta, and para carbons.

-

Methylene Carbon (-CH₂-): The benzylic carbon is expected to appear around δ 42-44 ppm.[9]

FT-IR spectroscopy probes the vibrational modes of the molecule, providing key information about the functional groups present. The protonation of the amine group to form the benzylammonium ion results in significant and characteristic changes in the IR spectrum compared to the free base.

-

N-H Stretching Vibrations: In the free benzylamine, the N-H stretches of the primary amine appear as two bands around 3370 and 3300 cm⁻¹.[10] Upon protonation to -NH₃⁺, these are replaced by a very broad and strong absorption envelope, typically centered in the 2800-3200 cm⁻¹ region. This broadness is a hallmark of ammonium salts and is due to extensive hydrogen bonding between the cation and the bromide anion.[11]

-

N-H Bending Vibrations: Primary amines show an N-H "scissoring" bend around 1650-1580 cm⁻¹.[12] In the benzylammonium salt, a prominent N-H bending vibration is expected in a similar region, often referred to as the asymmetric and symmetric deformation modes of the -NH₃⁺ group.

-

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are typically observed as a series of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear as a set of bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching Vibration: The C-N stretching vibration in aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[12]

Molecular Geometry and Intermolecular Interactions

While a definitive crystal structure is unavailable, we can infer key aspects of the molecular geometry and intermolecular forces from the spectroscopic data and by analogy to similar structures.

Caption: Key interactions within the this compound structure.

The structure of this compound is dominated by the ionic bond between the positively charged benzylammonium cation and the negatively charged bromide anion. The -NH₃⁺ group will adopt a roughly tetrahedral geometry. The most significant intermolecular force, which dictates the crystal packing, will be the hydrogen bonding between the acidic protons of the ammonium group and the bromide anion. These N-H···Br⁻ interactions are responsible for the broad N-H stretching band observed in the FT-IR spectrum.

Reactivity and Applications in Synthesis

This compound is a stable and convenient source of the benzylamine moiety for various organic transformations. Its reactivity is primarily centered on the benzylammonium cation.

-

N-Alkylation and N-Acylation: The amine can be deprotonated in situ with a suitable base to liberate the free benzylamine, which is a potent nucleophile. This allows for its use in the synthesis of N-benzyl amides, which are important scaffolds in many biologically active molecules, and other N-substituted benzylamines.[13]

-

Precursor for Heterocyclic Synthesis: Benzylamine is a common building block for the synthesis of nitrogen-containing heterocyclic compounds. The hydrobromide salt can be used directly in reactions that are tolerant of or catalyzed by acids, or it can be neutralized just before use.[10]

-

Use in Perovskite Materials: Ammonium halides, including benzylammonium bromide, have gained attention as components in the formation of 2D and quasi-2D perovskite materials for optoelectronic applications, where they can influence the crystal structure and electronic properties.[2]

Conclusion

This compound is a fundamentally important organic salt with wide-ranging applications in synthetic chemistry. This guide has provided a detailed examination of its molecular structure, drawing upon NMR and FT-IR spectroscopic data to build a comprehensive model in the absence of a published crystal structure. The key structural features are the ionic interaction between the benzylammonium cation and the bromide anion, and the extensive hydrogen bonding network involving the -NH₃⁺ group. The provided synthesis and purification protocol offers a reliable method for obtaining high-purity material for research and development. A thorough understanding of the structure and properties of this compound is invaluable for scientists and researchers working to develop new pharmaceuticals and advanced materials.

References

- Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). Google Vertex AI Search. Retrieved January 29, 2026.

-

Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. (2025, October 12). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Benzylamine. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

- US Patent No. US2987548A. (1961). Google Patents.

- GB Patent No. GB2323087A. (n.d.). Google Patents.

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 29, 2026, from [Link]

-

A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. (1998). ACS Publications. Retrieved January 29, 2026, from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 29, 2026, from [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved January 29, 2026, from [Link]

-

(A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Benzylamine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. (1998). PubMed. Retrieved January 29, 2026, from [Link]

-

Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (n.d.). Beilstein Journals. Retrieved January 29, 2026, from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles. Retrieved January 29, 2026, from [Link]

-

(A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (n.d.). Beilstein Journals. Retrieved January 29, 2026, from [Link]

-

Benzylamine. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved January 29, 2026, from [Link]

-

Supporting Information. (n.d.). Max Planck Institute. Retrieved January 29, 2026, from [Link]

-

How to purify Benzylamine? (n.d.). Reddit. Retrieved January 29, 2026, from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. This compound | C7H10BrN | CID 12998568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]

- 4. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Benzylamine - Wikipedia [en.wikipedia.org]

- 9. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

Benzylamine Hydrobromide (CAS 37488-40-7): A Comprehensive Technical Guide for Advanced Research and Development

Introduction: Beyond a Simple Salt - The Strategic Utility of Benzylamine Hydrobromide

To the discerning researcher in organic synthesis and drug development, this compound is more than a mere salt of a primary amine. It represents a strategic reagent, offering enhanced stability, improved handling characteristics, and precise stoichiometric control compared to its freebase counterpart. This guide delves into the core technical attributes of this compound, moving beyond rudimentary data to provide a field-proven perspective on its synthesis, analysis, and application. The narrative that follows is structured not as a rigid template, but as a logical exploration of the compound's lifecycle from synthesis to strategic deployment in complex molecular architectures. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative references.

Physicochemical and Structural Properties: The Foundation of Application

This compound is a white to off-white crystalline solid, a physical characteristic that immediately distinguishes it from the colorless liquid form of freebase benzylamine.[1] This solid nature is a direct consequence of the salt formation between the basic amine and hydrobromic acid, which imparts greater thermal stability and reduced volatility, simplifying storage and handling in a laboratory setting.

The compound's utility is significantly enhanced by its solubility profile. It is readily soluble in water and alcohols, facilitating its use in a variety of reaction media.[1] This solubility is a key consideration in its application, particularly in contexts where precise concentration control is paramount.

| Property | Value | Source(s) |

| CAS Number | 37488-40-7 | [2] |

| Molecular Formula | C₇H₁₀BrN | [2] |

| Molecular Weight | 188.07 g/mol | [2] |

| Appearance | White to almost white powder or crystals | [1][3] |

| Melting Point | 204 °C | [4] |

| Solubility | Soluble in water | [1] |

| pKa of Benzylamine | 9.34 | [5] |

Synthesis and Manufacturing: From Precursor to Purified Salt

The synthesis of this compound is predicated on the preparation of the parent benzylamine. A common and effective laboratory-scale synthesis of benzylamine is the Gabriel synthesis, which historically provides pure primary amines without contamination from secondary or tertiary amine by-products.[7] An alternative and widely used method is the Delépine reaction, which involves the reaction of benzyl chloride with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine.[8] This method is often preferred as it avoids the direct use of ammonia, which can lead to the formation of mixtures of primary, secondary, and tertiary amines.[8]

Experimental Protocol: Synthesis of this compound via the Delépine Reaction

This two-step protocol is designed to first synthesize benzylamine and then convert it to its hydrobromide salt, ensuring a high-purity final product.

Step 1: Synthesis of Benzylamine from Benzyl Chloride [8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 70 g of finely powdered hexamethylenetetramine in 280 mL of chloroform.

-

Addition of Benzyl Chloride: To this suspension, add 70 g of benzyl chloride. An initial exothermic reaction may occur; control the reaction rate by cooling the flask if necessary.

-

Reflux: Once the initial reaction subsides, heat the mixture to reflux and maintain for 30 minutes to ensure the completion of the quaternary ammonium salt formation.

-

Isolation of the Intermediate: Cool the reaction mixture. The quaternary ammonium salt will precipitate. Filter the solid, wash it with a small amount of chloroform, and dry it completely.

-

Hydrolysis: Transfer the dried intermediate to a distillation flask. Add 95% ethanol and a small excess of concentrated hydrochloric acid. Gently warm the flask until crystals of ammonium chloride begin to separate.

-

Work-up: Cool the flask to room temperature and filter the solid ammonium chloride and benzylamine hydrochloride.

-

Basification and Extraction: Dissolve the collected benzylamine hydrochloride in distilled water, cool the solution in an ice bath, and make it alkaline by the dropwise addition of a concentrated sodium hydroxide solution. The benzylamine will separate as an oily layer.

-

Purification: Separate the benzylamine layer, dry it over anhydrous sodium hydroxide pellets, and distill. Collect the fraction boiling at 183-186 °C. The expected yield of pure benzylamine is 60-70%.[7]

Step 2: Formation of this compound

-

Dissolution: Dissolve the purified benzylamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of concentrated hydrobromic acid (48% aqueous solution) dropwise with constant stirring.

-

Precipitation and Isolation: The this compound will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Sources

- 1. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 2. Benzylammonium bromide = 98 37488-40-7 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chemical stability and instability of inorganic halide perovskites - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

Benzylamine Hydrobromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of Benzylamine Hydrobromide in Modern Synthesis

This compound, the hydrobromide salt of the versatile primary amine benzylamine, is a crystalline solid that serves as a crucial building block and reagent in a multitude of synthetic applications. While benzylamine itself is a widely used precursor in the pharmaceutical and polymer industries, its hydrobromide salt offers distinct advantages in terms of handling, stability, and reactivity in specific synthetic contexts. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis, purification, analytical characterization, and key applications, with a focus on insights relevant to researchers and professionals in drug development.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe utilization. This compound's key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀BrN | |

| Molecular Weight | 188.07 g/mol | |

| IUPAC Name | phenylmethanaminium bromide | |

| CAS Number | 37488-40-7 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 204 °C | |

| Solubility | Soluble in water |

Synthesis and Purification: A Protocol-Driven Approach

The synthesis of this compound is typically achieved through a two-step process: the synthesis of benzylamine followed by its conversion to the hydrobromide salt. The choice of synthetic route for benzylamine itself is critical to minimizing impurities and maximizing yield.

Synthesis of Benzylamine: The Delépine Reaction

A robust and widely adopted method for the synthesis of primary amines from alkyl halides is the Delépine reaction. This method is often preferred over direct amination with ammonia, which can lead to the formation of secondary and tertiary amine byproducts. The Delépine reaction proceeds via the formation of a quaternary ammonium salt with hexamethylenetetramine, followed by acid hydrolysis to yield the primary amine.

Experimental Protocol:

-

Formation of the Hexaminium Salt: In a round-bottom flask equipped with a reflux condenser, suspend finely powdered hexamethylenetetramine in chloroform. Add benzyl chloride to the suspension. The reaction is often exothermic initially and may require cooling. After the initial reaction subsides, heat the mixture to reflux for 30-60 minutes to ensure complete reaction. Cool the mixture and filter the resulting white precipitate, which is the quaternary hexaminium salt. Wash the solid with a small amount of cold chloroform and dry.

-

Acid Hydrolysis: Transfer the dried hexaminium salt to a distillation flask. Add 95% ethanol and a slight excess of concentrated hydrochloric acid. Gently warm the mixture. Crystals of ammonium chloride and benzylamine hydrochloride will begin to precipitate. Cool the mixture to room temperature and filter the solid.

-

Liberation of Benzylamine: Dissolve the filtered solids in water and cool the solution in an ice bath. Make the solution alkaline by the dropwise addition of a concentrated sodium hydroxide solution. The benzylamine will separate as an oily layer. Separate the layers and dry the organic layer over anhydrous sodium hydroxide pellets.

-

Purification of Benzylamine: Purify the crude benzylamine by vacuum distillation.

Formation of this compound

The conversion of the free base, benzylamine, to its hydrobromide salt is a straightforward acid-base neutralization.

Experimental Protocol:

-

Dissolve the purified benzylamine in a suitable solvent such as isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrobromic acid with stirring. The reaction is exothermic.

-

The this compound will precipitate out of the solution.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Recrystallization

For high-purity applications, such as in drug development, recrystallization of the this compound is recommended. A common and effective solvent system for this purpose is a mixture of methanol and diethyl ether.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

To induce further crystallization, slowly add diethyl ether until the solution becomes turbid.

-

Allow the solution to stand at room temperature, and then in a refrigerator, to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound, ensuring its suitability for downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The proton chemical shifts are influenced by the protonation of the amine group.

¹H NMR (300 MHz, DMSO-d₆):

-

δ ~8.4 (br s, 3H): This broad singlet corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with residual water.

-

δ ~7.5-7.3 (m, 5H): This multiplet represents the five aromatic protons of the phenyl group.

-

δ ~4.0 (s, 2H): This singlet corresponds to the two benzylic protons (-CH₂-).

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton.

¹³C NMR (DMSO-d₆):

-

δ ~132.0: Quaternary aromatic carbon.

-

δ ~129.0, 128.5, 128.0: Aromatic CH carbons.

-

δ ~42.0: Benzylic carbon (-CH₂-).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.

Key FTIR Absorptions (KBr pellet):

-

~3000-2800 cm⁻¹ (broad): N-H stretching vibrations of the ammonium group (-NH₃⁺).

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1495, 1455 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1580 cm⁻¹: N-H bending vibrations of the ammonium group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase method is typically employed.

Illustrative HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Applications in Drug Development and Organic Synthesis

Benzylamine and its salts are valuable intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals.[1] The benzyl group can serve as a protecting group for the amine functionality, which can be later removed by hydrogenolysis.[2]

Precursor to Active Pharmaceutical Ingredients (APIs)

Benzylamine derivatives are integral to the synthesis of various APIs, including antihypertensives and antidepressants.[3] While specific examples detailing the use of this compound are less common in readily available literature than for the free base or hydrochloride salt, its utility as a stable and easily handleable source of the benzylaminium cation makes it a suitable reagent in many synthetic schemes. For instance, in the synthesis of certain substituted aryl benzylamines that act as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (a target for prostate cancer therapy), benzylamine derivatives are key building blocks.[4]

Reagent in Named Reactions

Benzylamine participates in several named reactions, including the Schlittler-Müller modification of the Pomeranz–Fritsch reaction for the synthesis of isoquinolines. This highlights its role in the construction of complex heterocyclic scaffolds that are prevalent in medicinal chemistry.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: this compound is harmful if swallowed and causes skin and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]

-

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: If swallowed, call a poison control center or doctor immediately.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

-

Conclusion

This compound is a valuable and versatile reagent for researchers and drug development professionals. Its stability and ease of handling, coupled with the synthetic utility of the benzylamine moiety, make it an important tool in the synthetic chemist's arsenal. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its successful application in the laboratory and beyond.

References

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

Protecting group. Wikipedia. (2024, January 21). Retrieved from [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2017). PubMed Central. Retrieved from [Link]

-

Material Safety Data Sheet - Benzylamine hydrochloride, 99%. Cole-Parmer. (n.d.). Retrieved from [Link]

Sources

- 1. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. reddit.com [reddit.com]

- 7. CN105801572A - Preparation method of rivaroxaban - Google Patents [patents.google.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Benzylamine Hydrobromide: A Comprehensive Technical Guide to its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This guide serves as an in-depth technical resource on the melting point of benzylamine hydrobromide (C₇H₁₀BrN), a critical physicochemical parameter for identity, purity, and quality control in research and pharmaceutical development. As a senior application scientist, this document moves beyond a simple statement of the value to explore the causality behind its determination, potential variabilities, and the establishment of a robust, self-validating protocol for its measurement.

Core Physicochemical Properties

The melting point of a compound is intrinsically linked to its molecular structure and crystalline lattice energy. For this compound, an amine salt, the ionic interactions between the benzylammonium cation and the bromide anion result in a well-defined crystalline solid with a significantly higher melting point than its liquid free-base precursor, benzylamine.

A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 204 °C | |

| Molecular Formula | C₇H₁₀BrN | PubChem |

| Molecular Weight | 188.06 g/mol | PubChem |

| Appearance | White to almost white powder or crystals | |

| Parent Compound | Benzylamine (CAS 100-46-9) | PubChem |

| Parent Compound BP | 184-185 °C | [1][2] |

| Parent Compound MP | 10 °C | [1][3] |

The Imperative of Purity: Factors Influencing Melting Point

The experimentally observed melting point is one of the most reliable and accessible indicators of a compound's purity. For a pure, crystalline solid, the melting transition occurs over a very narrow temperature range (typically < 1°C). However, the presence of impurities disrupts the crystal lattice, leading to two distinct and observable phenomena: a depression of the melting point and a broadening of the melting range.

This occurs because the impurity introduces defects into the crystal structure, requiring less energy to overcome the intermolecular forces holding the solid together.

Diagram 1: Influence of Impurities on Melting Point This diagram illustrates the causal relationship between the synthesis/handling of benzylamine, the introduction of potential impurities, and the resulting effect on the observed melting point of its hydrobromide salt.

Table 2: Interpreting Melting Point Observations

| Observation | Interpretation | Probable Cause |

| Sharp, narrow range (e.g., 203.5-204°C) | High Purity | Sample is likely >99% pure. |

| Broad range, depressed MP (e.g., 198-202°C) | Impure Sample | Presence of residual solvents, starting materials, or side-products. |

| Sample appears wet, melts over a wide range | Hygroscopic Moisture | The sample has absorbed water from the atmosphere.[4] |

| Sample discolors (yellows/browns) before melting | Decomposition | The compound may be degrading at elevated temperatures. |

A Self-Validating Protocol for Accurate Melting Point Determination

To ensure the generation of trustworthy and reproducible data, the following protocol, based on the principles outlined in the United States Pharmacopeia (USP) chapter <741>, is recommended. This protocol incorporates system suitability checks to create a self-validating workflow.

Materials and Instrumentation

-

Melting Point Apparatus: Calibrated, capable of a controlled heating ramp (e.g., 1 °C/minute).

-

Capillary Tubes: Thin-walled, sealed at one end.

-

Sample: this compound, finely powdered and thoroughly dried.

-

Reference Standards: USP-traceable melting point standards bracketing the expected melting point (e.g., Sulfanilamide (163.9-166.4°C) and Sulfapyridine (190.0-192.0°C) for lower-end verification, and Caffeine (235.1-237.8°C) for upper-end verification).

Experimental Workflow

Diagram 2: Workflow for Melting Point Determination This flowchart details the systematic, step-by-step procedure for the accurate and reliable determination of the melting point, incorporating essential calibration and verification steps.

Step-by-Step Methodology

-

Instrument Verification (Trustworthiness Pillar): Before analyzing the sample, confirm the instrument's calibration.

-

Run a measurement on a certified reference standard with a melting point near 204°C.

-

The measured value must fall within the acceptance range specified for that standard. This step ensures the trustworthiness of the entire measurement session.

-

-

Sample Preparation (Experience Pillar): Proper sample preparation is critical for reproducibility.

-

Gently pulverize a small amount of the crystalline this compound into a fine powder. This ensures uniform heat transfer throughout the sample.

-

Dry the sample under vacuum or in a desiccator to remove any hygroscopic moisture, which can significantly depress the melting point.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

-

The final packed sample height should be 2-3 mm. A consistent sample height is crucial for consistent results.[5]

-

-

Approximate Determination (Optional but Recommended):

-

Place the loaded capillary in the apparatus and heat at a rapid rate (e.g., 10-20 °C/minute) to quickly find the approximate melting temperature. This saves time during the precise measurement.

-

-

Precise Determination:

-

Using a fresh capillary, place the sample in the apparatus and heat rapidly to a temperature approximately 15-20 °C below the approximate melting point found in the previous step.

-

Once this temperature is reached, reduce the heating rate to a slow, controlled ramp of 1 °C per minute.[5] A slow ramp rate is essential to allow the temperature of the heating block and the sample to remain in thermal equilibrium, preventing temperature lag and ensuring an accurate reading.

-

Record T1 (Onset Point): The temperature at which the first droplet of liquid becomes visible within the sample.

-

Record T2 (Clear Point): The temperature at which the last solid particle melts, and the sample becomes a completely clear liquid.

-

The reported value is the melting range (T1 - T2). For a highly pure substance, this range will be very narrow.

-

Conclusion

The melting point of this compound is a fundamental property, with a literature value of 204 °C .[4] However, this value is only meaningful when determined under controlled conditions that account for the significant influence of impurities and procedural variables. By employing a self-validating protocol that includes instrument calibration, meticulous sample preparation, and a controlled heating rate, researchers can confidently use the melting point as a reliable determinant of the identity and purity of this compound, ensuring the integrity of their subsequent research and development activities.

References

-

LookChem. (n.d.). Benzylamine. Retrieved January 29, 2026, from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Quattrocchi, O., et al. (2014). USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Benzylamine Hydrobromide in Water and Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of benzylamine hydrobromide, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the solubility of this salt in various solvent systems is critical for its application in synthesis, purification, and formulation. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles that govern its solubility and providing a robust experimental framework for its determination.

Introduction: The Significance of this compound Solubility

This compound (C₇H₉N·HBr) is the salt formed from the reaction of the organic base benzylamine with hydrobromic acid.[1][2] Its properties as a primary amine salt make it a valuable intermediate in organic synthesis and a potential candidate in pharmaceutical development. The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of its physicochemical profile, profoundly influencing reaction kinetics, crystallization behavior, bioavailability, and formulation strategies. A thorough understanding of its solubility in both aqueous and organic media is therefore not merely academic but a practical necessity for its effective application.

This guide will elucidate the theoretical underpinnings of this compound's solubility, present available quantitative and qualitative data, and detail a comprehensive, self-validating experimental protocol for researchers to determine its solubility in novel solvent systems.

Theoretical Framework: The Chemistry of Dissolution

The solubility of this compound is governed by the interplay of its ionic and organic character with the properties of the solvent. As an amine salt, it exists as a benzylammonium cation and a bromide anion. The dissolution process can be conceptualized as the overcoming of the crystal lattice energy by the solvation energy provided by the solvent molecules.

Aqueous Solubility: The Role of Polarity and Hydrogen Bonding

In water, a highly polar protic solvent, the dissolution of this compound is favorable. Water molecules effectively solvate the benzylammonium cations and bromide anions through ion-dipole interactions. The hydrogen atoms of the water molecules are attracted to the bromide anion, while the oxygen atoms are attracted to the positively charged ammonium group. Furthermore, the ammonium group of the benzylammonium cation can act as a hydrogen bond donor, and the bromide anion can act as a hydrogen bond acceptor, further enhancing its interaction with the water molecules.

Organic Solvent Solubility: A Spectrum of Interactions

The solubility of this compound in organic solvents is more nuanced and depends on the solvent's polarity, protic or aprotic nature, and its ability to form hydrogen bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a significant dipole moment. They are expected to be good solvents for this compound, as they can solvate both the cation and the anion effectively.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have a large dipole moment but lack a hydrogen atom directly bonded to an electronegative atom. They are effective at solvating the benzylammonium cation through dipole-dipole interactions. While they are less effective at solvating the bromide anion compared to protic solvents, their high polarity can often overcome the lattice energy of the salt.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and are unable to effectively solvate the charged ions of this compound. Consequently, the solubility in these solvents is expected to be very low.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the dissolution of this compound.

Solubility Profile of this compound

Precise, tabulated solubility data for this compound across a wide range of solvents and temperatures is not extensively available in the public domain. However, by synthesizing information from chemical suppliers and drawing parallels with its close analog, benzylamine hydrochloride, a reliable solubility profile can be constructed.

Aqueous Solubility

This compound is described as "soluble" in water. For its hydrochloride counterpart, a solubility of 50 mg/mL in water has been reported, which provides a useful quantitative estimate.[3] It is reasonable to expect the solubility of this compound to be in a similar range. The solubility of many salts in water increases with temperature, though this relationship must be determined experimentally for this compound.

Solubility in Organic Solvents

Based on data for benzylamine hydrochloride, this compound is expected to be soluble in a range of polar organic solvents.[4] The general principle is that amine salts exhibit solubility in polar organic solvents.[5]

Table 1: Estimated Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale / Supporting Data |

| Water | Polar Protic | Soluble | Stated by supplier; hydrochloride analog is soluble at 50 mg/mL.[3] |

| Methanol | Polar Protic | Soluble | General solubility of amine salts in alcohols.[5] |

| Ethanol | Polar Protic | Soluble | General solubility of amine salts in alcohols.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Hydrochloride analog is soluble in DMSO.[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a versatile solvent for organic salts.[2][6] |

| Acetone | Polar Aprotic | Soluble | Hydrochloride analog is soluble in acetone.[4] |

| Dichloromethane (DCM) | Halogenated | Soluble | Hydrochloride analog is soluble in dichloromethane.[4] |

| Chloroform | Halogenated | Soluble | Hydrochloride analog is soluble in chloroform.[4] |

| Ethyl Acetate | Ester | Soluble | Hydrochloride analog is soluble in ethyl acetate.[4] |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble to Insoluble | Low polarity. |

| Hexane | Aliphatic Hydrocarbon | Insoluble | Nonpolar. |

Note: This table is a guide based on available data and chemical principles. Experimental verification is essential.

Experimental Protocol for Solubility Determination

The following protocol provides a robust and self-validating method for determining the solubility of this compound in a given solvent at various temperatures. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (purity >98%)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform serial dilutions to create a series of standard solutions of lower concentrations.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve. The linearity of this curve (R² > 0.99) is the first point of self-validation.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Place the vial in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by taking measurements at different time points until the concentration plateaus.

-

-

Sampling and Analysis:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid temperature-induced precipitation or dissolution, the pipette and syringe filter should be pre-equilibrated to the experimental temperature.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the solvent or mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility is expressed as mg/mL or mol/L at the specified temperature.

-

-

Validation and Trustworthiness:

-

The experiment should be performed in triplicate to ensure reproducibility.

-

The consistency of the results across replicates provides confidence in the obtained solubility value.

-

The use of a validated analytical method with a linear calibration curve ensures the accuracy of the concentration measurements.

-

Conclusion

References

-

BioCrick. Benzylamine hydrochloride. [Link]

-

BYJU'S. Physical Properties of Amines. [Link]

-

Cheméo. Benzylamine (CAS 100-46-9). [Link]

- Google Patents. GB2323087A - Process for preparing Benzylamine salts.

-

Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 12998568. [Link]

-

National Center for Biotechnology Information. Benzylamine. PubChem Compound Summary for CID 7504. [Link]

-

Quora. Are amines soluble in organic solvents?. [Link]

-

Univar Solutions. Dimethylformamide, Technical Grade, Liquid, 430 lb Drum. [Link]

-

Wikipedia. Alkaloid. [Link]

-

Wikipedia. Dimethylformamide. [Link]

-

Wikipedia. Protecting group. [Link]

Sources

Benzylamine hydrobromide spectral data

An In-Depth Technical Guide to the Spectral Analysis of Benzylamine Hydrobromide

Introduction

This compound (C₇H₁₀BrN), a primary amine salt with a molecular weight of approximately 188.07 g/mol , serves as a crucial building block and precursor in various fields, including pharmaceutical synthesis and materials science.[1][2] Its structural integrity and purity are paramount for the successful outcome of these processes. Consequently, a thorough analytical characterization is essential. This guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure and confirm the identity of this compound, written from the perspective of a senior application scientist.

The purpose of this document is to offer researchers, scientists, and drug development professionals a detailed reference for the spectral analysis of this compound. We will delve into the principles and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data itself, but the causality behind the spectral features and the self-validating protocols for acquiring reliable data.

Molecular Structure and Spectroscopic Correlation

This compound is an ionic compound consisting of the benzylammonium cation ([C₆H₅CH₂NH₃]⁺) and a bromide anion (Br⁻). This ionic nature profoundly influences its spectroscopic properties compared to its free base, benzylamine.

-

Infrared (IR) Spectroscopy will identify the key functional groups, particularly the vibrations associated with the ammonium group (N-H⁺) and the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy will map the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, providing definitive structural confirmation.

-

Mass Spectrometry (MS) will determine the mass-to-charge ratio of the molecule, which for a salt, typically involves analyzing the cationic portion.

Caption: Structure of this compound.

Infrared (IR) Spectroscopy

Principles of the Technique

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, allowing for the identification of functional groups.

Interpretation of the Benzylammonium Hydrobromide Spectrum

The IR spectrum of an amine salt is distinct from its free base form. The protonation of the amine group to form an ammonium ion results in characteristic absorptions.

-

N-H⁺ Stretching: The most prominent feature is a very broad and strong absorption envelope, typically spanning from 3200 to 2800 cm⁻¹.[3] This is due to the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₃⁺ group. Its breadth is a result of extensive hydrogen bonding in the solid state.

-

C-H Stretching: Aliphatic C-H stretches from the methylene (-CH₂-) group appear just below 3000 cm⁻¹, often superimposed on the broad N-H⁺ envelope.[3] Aromatic C-H stretches are typically weaker and appear just above 3000 cm⁻¹.

-

N-H⁺ Bending: The ammonium group also exhibits characteristic bending (scissoring) vibrations, which appear in the 1620-1560 cm⁻¹ region.[4][5]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to several sharp bands in the 1600-1450 cm⁻¹ region.

Summary of Key IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch (Ammonium) | 3200 - 2800 | Strong, Very Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| N-H⁺ Bend | 1620 - 1560 | Medium |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong, Sharp |

Experimental Protocol: Acquiring an FTIR Spectrum via ATR